4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one
Overview
Description
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO2 It is a derivative of indanone, featuring a bromine atom at the 4-position and a methoxy group at the 7-position
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with kinase enzymes, which are crucial for phosphorylation processes . These interactions can influence the activity of the enzymes, potentially leading to inhibition or activation depending on the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways by interacting with specific proteins involved in these pathways . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further modulate its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4-position.
Starting Material: 7-Methoxy-2,3-dihydro-1H-inden-1-one
Reagent: Bromine (Br2)
Solvent: Acetic acid
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds with the formation of the desired product, which can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of reagents, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the indanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon)
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, dichloromethane)
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran)
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: this compound derivatives with carbonyl groups
Reduction: 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-ol
Scientific Research Applications
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 7-position.
7-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 4-position.
4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of bromine at the 4-position.
Uniqueness
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDMKCLDADYDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278998 | |
Record name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-61-0 | |
Record name | 5411-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-methoxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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